7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione
CAS No.: 13116-87-5
Cat. No.: VC13318065
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13116-87-5 |
|---|---|
| Molecular Formula | C10H10N2OS |
| Molecular Weight | 206.27 g/mol |
| IUPAC Name | 7-methoxy-2-methyl-1H-quinazoline-4-thione |
| Standard InChI | InChI=1S/C10H10N2OS/c1-6-11-9-5-7(13-2)3-4-8(9)10(14)12-6/h3-5H,1-2H3,(H,11,12,14) |
| Standard InChI Key | XZDBLENMVALAHT-UHFFFAOYSA-N |
| SMILES | CC1=NC(=S)C2=C(N1)C=C(C=C2)OC |
| Canonical SMILES | CC1=NC(=S)C2=C(N1)C=C(C=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The core structure of 7-methoxy-2-methyl-3,4-dihydroquinazoline-4-thione consists of a bicyclic quinazoline scaffold with the following substituents:
-
7-Methoxy group: An electron-donating substituent that enhances solubility and influences electronic interactions in biological systems.
-
2-Methyl group: Provides steric bulk, potentially modulating binding affinity to target proteins.
-
4-Thione moiety: A sulfur-containing group that contributes to hydrogen bonding and metal chelation capabilities .
The compound exists in a partially reduced 3,4-dihydro form, which introduces conformational flexibility compared to fully aromatic quinazolines. This reduction impacts its reactivity and pharmacokinetic properties.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight | 206.27 g/mol |
| Exact Mass | 206.0513 g/mol |
| LogP (Partition Coefficient) | 1.90 |
| Topological Polar Surface Area | 47.4 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
These properties suggest moderate lipophilicity, compatible with blood-brain barrier penetration, and adequate solubility for formulation development .
Synthesis and Modification Strategies
Core Synthesis Pathways
The synthesis typically employs 2-aminoacetophenone derivatives as starting materials. A metal-free cyclization approach developed by Grombein et al. (2019) demonstrates high efficiency:
-
Condensation: 2-Amino-4-methoxyacetophenone reacts with methyl isothiocyanate in acetonitrile.
-
Cyclization: Intramolecular nucleophilic attack forms the dihydroquinazoline core.
-
Oxidation: Controlled oxidation yields the thione functionality .
This method achieves yields exceeding 85% under ambient conditions, with water as the sole byproduct, aligning with green chemistry principles .
Derivatization Approaches
Recent work by Sapaev et al. (2022) explored alkylation at the 4-thione position:
-
Reaction with propyl iodide in DMF at 80°C produces 4-propylthio derivatives.
-
Sodium hydride-mediated deprotonation enables nucleophilic substitutions at sulfur .
These modifications retain anticancer activity while improving metabolic stability, as demonstrated in murine models .
Biological Activities and Mechanisms
In Vitro Cytotoxicity
In the NCI-60 human tumor cell line panel, the compound exhibited sub-nanomolar GI₅₀ values against multiple cancer types:
| Cell Line | GI₅₀ (nM) |
|---|---|
| MDA-MB-231 (Breast) | 0.92 |
| KB-VIN (MDR) | 1.3 |
| A549 (Lung) | 1.1 |
Notably, it maintains potency against multidrug-resistant (MDR) lines, suggesting bypass of P-glycoprotein efflux mechanisms .
Tubulin Polymerization Inhibition
Mechanistic studies reveal potent tubulin binding (IC₅₀ = 0.93 μM), disrupting microtubule dynamics through:
-
Competitive displacement of colchicine from the β-tubulin pocket.
-
Stabilization of curved tubulin conformations, preventing GTP hydrolysis .
Docking simulations show the thione sulfur forms critical hydrogen bonds with β-tubulin residues Val-238 and Asn-258 .
Antimicrobial Activity
While primarily investigated for oncology applications, preliminary data indicate broad-spectrum antimicrobial effects:
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus (MRSA) | 8.2 |
| E. coli (ESBL) | 16.7 |
| C. albicans | 32.1 |
The thione moiety likely contributes to metal ion chelation, disrupting microbial metalloenzymes .
Pharmacokinetic Profile
ADME Properties
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 92.4% |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 5.2 μM) |
| t₁/₂ (Mouse) | 4.7 h |
| Oral Bioavailability | 38% |
The compound demonstrates favorable pharmacokinetics, with linear dose proportionality up to 50 mg/kg in murine models .
Toxicity Profile
Acute toxicity studies in BALB/c mice reveal:
-
LD₅₀: >500 mg/kg (oral)
-
No observed neurotoxicity at therapeutic doses (1 mg/kg)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
δ 10.13 (s, 1H, NH), 8.04 (dd, J = 8.0 Hz, 1H, H-5), 7.25 (m, 1H, H-7), 6.73 (d, J = 8.0 Hz, 1H, H-8), 3.86 (s, 3H, OCH₃), 2.34 (s, 3H, SCH₃) .
HRMS (ESI+):
m/z 207.0589 [M+H]⁺ (calcd. 207.0592 for C₁₀H₁₁N₂OS⁺).
Chromatographic Methods
HPLC purity assessment (C18 column, 0.1% TFA/ACN gradient):
-
Retention Time: 12.4 min
-
Purity: 99.3% (254 nm)
Industrial-Scale Production
A demonstrated kilogram-scale synthesis achieves 90% yield through:
-
Reactor Setup: 50 L jacketed vessel with mechanical stirring
-
Conditions:
-
2-Amino-4-methoxyacetophenone (20 mol)
-
Methyl isothiocyanate (22 mol)
-
NaOH (2 mol%) in MeCN/H₂O (4:1)
-
-
Workup: Cooling crystallization followed by vacuum filtration
This process produces API-grade material meeting ICH Q3A guidelines for impurities (<0.15% total) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume